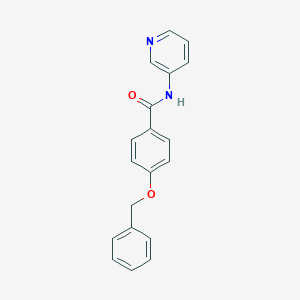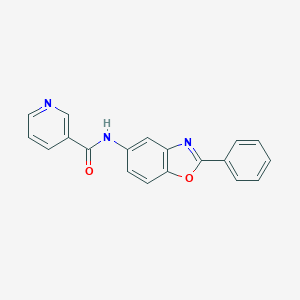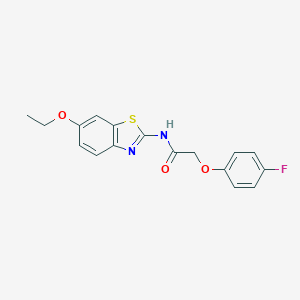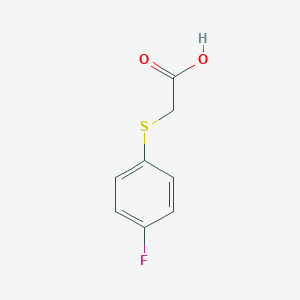
5-methoxy-8a-methyl-3,4,8,8a-tetrahydro-1,6(2H,7H)-naphthalenedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methoxy-8a-methyl-3,4,8,8a-tetrahydro-1,6(2H,7H)-naphthalenedione, also known as MMNQ, is a synthetic quinone derivative that has been used in scientific research for its potential therapeutic properties. MMNQ has been shown to have anti-cancer, anti-inflammatory, and anti-microbial properties, making it a promising candidate for further investigation.
Wirkmechanismus
The exact mechanism of action of 5-methoxy-8a-methyl-3,4,8,8a-tetrahydro-1,6(2H,7H)-naphthalenedione is not fully understood, but it is believed to act through the generation of reactive oxygen species (ROS) in cells. ROS are known to cause oxidative damage to cells, leading to cell death. 5-methoxy-8a-methyl-3,4,8,8a-tetrahydro-1,6(2H,7H)-naphthalenedione has also been shown to inhibit the activity of certain enzymes involved in cell growth and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 5-methoxy-8a-methyl-3,4,8,8a-tetrahydro-1,6(2H,7H)-naphthalenedione has also been shown to have anti-inflammatory and anti-microbial effects. 5-methoxy-8a-methyl-3,4,8,8a-tetrahydro-1,6(2H,7H)-naphthalenedione has been shown to inhibit the production of inflammatory cytokines in cells, as well as inhibit the growth of certain bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-methoxy-8a-methyl-3,4,8,8a-tetrahydro-1,6(2H,7H)-naphthalenedione in lab experiments is its relatively low cost and ease of synthesis. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 5-methoxy-8a-methyl-3,4,8,8a-tetrahydro-1,6(2H,7H)-naphthalenedione. One area of interest is the development of 5-methoxy-8a-methyl-3,4,8,8a-tetrahydro-1,6(2H,7H)-naphthalenedione-based therapies for cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of 5-methoxy-8a-methyl-3,4,8,8a-tetrahydro-1,6(2H,7H)-naphthalenedione and its potential side effects. Finally, research on improving the solubility of 5-methoxy-8a-methyl-3,4,8,8a-tetrahydro-1,6(2H,7H)-naphthalenedione in aqueous solutions could expand its potential applications in lab experiments.
Synthesemethoden
5-methoxy-8a-methyl-3,4,8,8a-tetrahydro-1,6(2H,7H)-naphthalenedione can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts to produce the final product. The yield of the synthesis can vary depending on the specific conditions used, but typically ranges from 50-70%.
Wissenschaftliche Forschungsanwendungen
5-methoxy-8a-methyl-3,4,8,8a-tetrahydro-1,6(2H,7H)-naphthalenedione has been extensively studied for its potential as an anti-cancer agent. In vitro studies have shown that 5-methoxy-8a-methyl-3,4,8,8a-tetrahydro-1,6(2H,7H)-naphthalenedione induces cell death in various cancer cell lines, including breast, lung, and prostate cancer. Additionally, 5-methoxy-8a-methyl-3,4,8,8a-tetrahydro-1,6(2H,7H)-naphthalenedione has been shown to inhibit tumor growth in animal models of cancer.
Eigenschaften
Produktname |
5-methoxy-8a-methyl-3,4,8,8a-tetrahydro-1,6(2H,7H)-naphthalenedione |
|---|---|
Molekularformel |
C12H16O3 |
Molekulargewicht |
208.25 g/mol |
IUPAC-Name |
5-methoxy-8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-dione |
InChI |
InChI=1S/C12H16O3/c1-12-7-6-9(13)11(15-2)8(12)4-3-5-10(12)14/h3-7H2,1-2H3 |
InChI-Schlüssel |
MUIPIPQBYMOXLT-UHFFFAOYSA-N |
SMILES |
CC12CCC(=O)C(=C1CCCC2=O)OC |
Kanonische SMILES |
CC12CCC(=O)C(=C1CCCC2=O)OC |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,4-dimethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B239914.png)
![3-isopropoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B239916.png)

![N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B239918.png)
![N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]nicotinamide](/img/structure/B239921.png)
![4-Methyl-1-[(2-naphthyloxy)acetyl]piperidine](/img/structure/B239922.png)

![N-[3-(benzoylamino)phenyl]-4-bromobenzamide](/img/structure/B239924.png)
![1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperazine](/img/structure/B239926.png)



![N-[(5Z)-5-[(2-hydroxy-5-nitrophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]-4-methylbenzenesulfonamide](/img/structure/B239952.png)